![molecular formula C27H27N5O4 B2989319 Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 938869-24-0](/img/structure/B2989319.png)
Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationships and Ligand Affinity
Research on 2-phenyl-imidazo[2,1-i]purin-5-ones, which share structural motifs with the queried compound, highlights the exploration of structure-activity relationships (SAR) for ligands targeting human A3 adenosine receptors (ARs). Modifications on the imidazoline ring, such as ethyl or propyl substitutions, have been shown to significantly affect ligand affinity and selectivity towards A1 and A3 adenosine receptors. This suggests that small changes in the structure of compounds like Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate can lead to significant differences in biological activity, potentially making them useful as selective therapeutic agents or research tools (Ozola et al., 2003).
Catalytic Applications and Organic Synthesis
The catalytic activity of imidazole and its derivatives in the hydrolysis of esters has been documented, indicating their role as general basic catalysts. This catalytic mechanism, involving the addition of the base to the substrate, provides insights into the reactivity of imidazole derivatives, including those similar to the queried compound, in facilitating organic transformations. Such findings underscore the potential utility of these compounds in synthetic organic chemistry as catalysts or reagents for specific reactions (Bender & Turnquest, 1957).
Potential Therapeutic Applications
Further research into imidazole derivatives reveals their exploration for anti-cancer activity, with specific compounds exhibiting a broad spectrum of anti-tumor actions. The requirement for certain functional groups for activity and the lack of correlation between dealkylation and activity suggest that compounds like Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate could be tailored for enhanced anti-cancer properties through structural modifications (Audette et al., 1973).
Enzyme Inhibition and Drug Development
The synthesis and pharmacologic evaluation of benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors highlight the ongoing efforts to develop new therapeutic agents targeting specific pathways implicated in cancer. Although the kinase inhibitor activities of these compounds were limited, such research emphasizes the potential of structurally related compounds, including imidazole derivatives, in the development of targeted therapies (Demirel et al., 2017).
Propriétés
IUPAC Name |
benzyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-17-18(2)32-23-24(28-26(32)31(17)19(3)21-13-9-6-10-14-21)29(4)27(35)30(25(23)34)15-22(33)36-16-20-11-7-5-8-12-20/h5-14,19H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFRQDZNNLYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C(C)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

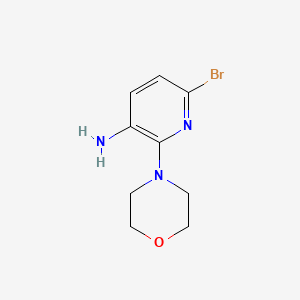
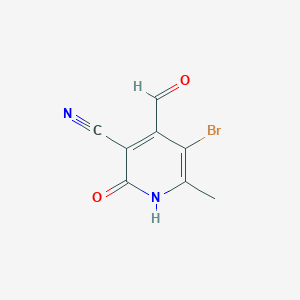

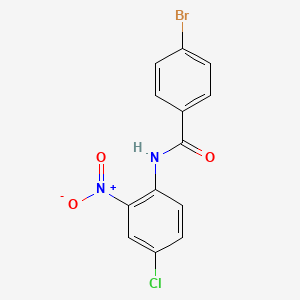
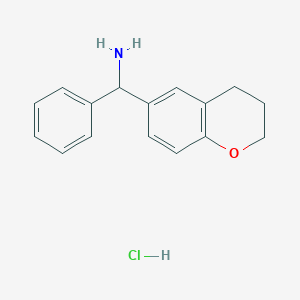
![3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2989243.png)
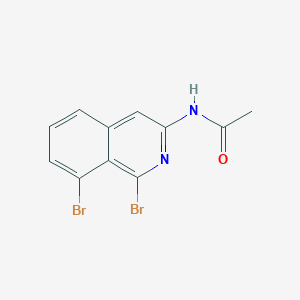
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2989247.png)
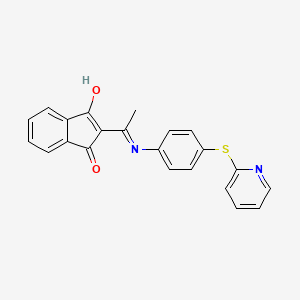
![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989251.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2989254.png)
![N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2989256.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2989259.png)